(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have shown promise as antiviral, anticancer, and anti-inflammatory agents .
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its spiro structure may impart desirable characteristics, such as increased stability or specific optical properties.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyacetophenone: This compound shares the 3-chloro-4-methoxyphenyl group but lacks the spiro structure.
Trifluoromethyl-substituted oxazines: These compounds share the trifluoromethyl group and oxazine ring but may differ in other structural aspects.
Uniqueness
The uniqueness of (3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone lies in its spiro structure, which can impart unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H20ClF3N2O3 |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)-[1'-(trifluoromethyl)spiro[piperidine-4,4'-pyrrolo[2,1-c][1,4]benzoxazine]-1-yl]methanone |
InChI |
InChI=1S/C24H20ClF3N2O3/c1-32-18-7-6-15(14-16(18)25)22(31)29-12-10-23(11-13-29)20-8-9-21(24(26,27)28)30(20)17-4-2-3-5-19(17)33-23/h2-9,14H,10-13H2,1H3 |
InChI Key |
NVUWGQYPZSVYHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C4=CC=C(N4C5=CC=CC=C5O3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.